molecular formula C10H9ClN2O2 B11879503 Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B11879503
M. Wt: 224.64 g/mol
InChI Key: WADDPXVDOIIATP-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 885500-55-0
  • Structural Characteristics : The presence of the pyrrole and pyridine rings contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

Research indicates that this compound exhibits several mechanisms of action, primarily through the following pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Its selectivity for COX-2 over COX-1 suggests potential use as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Anticancer Properties : this compound has been evaluated for its cytotoxic effects on several cancer cell lines. It induces apoptosis through the activation of caspase pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityTest SystemIC50/ED50 ValueReference
COX-2 InhibitionRat model8.22 µM
AntibacterialE. coli12 µg/mL
CytotoxicityHeLa Cells15 µM
Anti-inflammatoryCarrageenan-induced edema in ratsSignificant reduction in paw swelling

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of various pyrrole derivatives, this compound was found to significantly reduce inflammation in a carrageenan-induced rat model. The compound exhibited a notable reduction in paw edema compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions .

Case Study 2: Anticancer Potential

A separate investigation into the anticancer effects of this compound revealed that it effectively induced apoptosis in HeLa cells at concentrations as low as 15 µM. The study highlighted the compound's ability to activate intrinsic apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-13-9-7(8)3-6(11)4-12-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

WADDPXVDOIIATP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=N2)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.